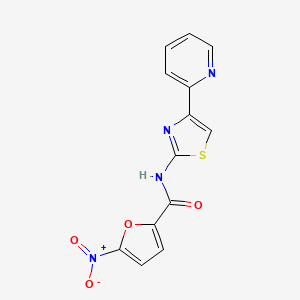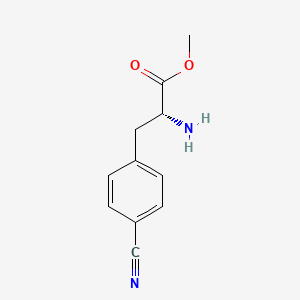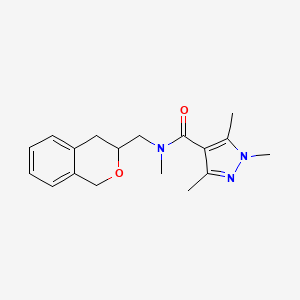
2-(1-苯基-1H-吡唑-3-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile” is an organic compound that belongs to the class of benzyl cyanides. These compounds contain an acetonitrile with one hydrogen replaced by a phenyl group .
Synthesis Analysis
An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring has been described . This involves a base-catalysed Claisen–Schmidt condensation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile” include a density of 1.229 g/cm^3, a flash point of 118.236 °C, an enthalpy of vaporization of 57.783 kJ/mol, and a boiling point of 334.832 °C at 760 mmHg .科学研究应用
Antileishmanial and Antimalarial Activities
Compounds containing the 1-phenyl-pyrazole moiety, such as 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, have been studied for their potential in treating tropical diseases like leishmaniasis and malaria. These diseases affect millions worldwide, and the search for new treatments is critical due to the emergence of drug-resistant strains of the causative pathogens . The antileishmanial and antimalarial activities of these compounds are evaluated through both in vitro and in vivo studies, with some showing promising results that outperform standard drugs .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between potential pharmacophores and biological targets. For instance, the potent antipromastigote activity of certain pyrazole derivatives has been justified through molecular simulation, revealing a desirable fitting pattern in the active site of target enzymes, characterized by lower binding free energy . This suggests that 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile derivatives could be effective in inhibiting the growth of disease-causing organisms.
Supramolecular Chemistry
The study of supramolecular structures is vital for designing molecules with desirable properties. Pyrazole derivatives, including those related to 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile, have been used to assess the existence of planar stacking columns in supramolecular structures. Understanding how small structural changes affect the supramolecular environment can aid in the development of new materials with specific characteristics .
Anti-tubercular Agents
The fight against tuberculosis (TB) also benefits from the research on pyrazole derivatives. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, compounds like 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile have been designed as promising anti-tubercular agents . These studies are crucial for developing new treatments against TB, especially in the face of multi-drug-resistant TB strains.
Cytotoxic Activity Against Cancer Cells
Research into the cytotoxic activity of pyrazole derivatives against cancer cells is another significant application. Structure-activity relationship (SAR) studies reveal that certain derivatives exhibit potent cytotoxic activity, with some showing more potential than standard treatments. This suggests that 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile could be a valuable lead compound in the development of new anticancer drugs .
安全和危害
属性
IUPAC Name |
2-(1-phenylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-6-10-7-9-14(13-10)11-4-2-1-3-5-11/h1-5,7,9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNRBGYVKVGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile | |
CAS RN |
1343099-23-9 |
Source


|
| Record name | 2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)



![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)